4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-4-21-17-15(24-3)6-5-7-16(17)25-19(21)20-18(23)14-10-8-13(9-11-14)12(2)22/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWYTPLQKIMUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method involving ultrasonic irradiation and Lewis acidic ionic liquid is gaining traction due to its eco-friendly nature and high yield .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride in basic conditions under microwave irradiation . The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydroxylamine hydrochloride can yield 3-methyl-5-aryl-1,2,4-oxadiazoles .
Scientific Research Applications
4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antibacterial and antioxidant activities.
Medicine: Evaluated for its anticancer properties in vitro.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a histone deacetylase inhibitor, thereby regulating gene expression and mediating cell survival and proliferation . This regulation is crucial in the context of its anticancer properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide
- Key Features : Contains a sulfonamide group instead of acetylbenzamide and a 6-methyl substituent on the benzothiazole ring.
- Crystallography: Crystallizes in the monoclinic space group $ P2_1/c $ with unit cell parameters $ a = 12.0173 \, \text{Å}, b = 16.211 \, \text{Å}, c = 7.7377 \, \text{Å}, \beta = 99.973^\circ $. Stabilized by N–H···N and C–H···O hydrogen bonds, as well as π–π stacking interactions (inter-ring distance: 3.954 Å) .
(b) (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide
- Key Features : Shares a dihydrothiazolylidene core but includes a 4-methylbenzamide group and a 2-methoxyphenyl substituent.
- Molecular Geometry : Torsion angles such as C16–C11–C12–C13 (121.59°) and bond lengths (e.g., C21–C26 = 1.397 Å) indicate planar aromatic systems and moderate ring puckering .
- Synthesis : Prepared via condensation reactions, similar to methods used for saccharin derivatives (e.g., using amines and bromoacetate in DCM) .
(c) 4-(Diethylsulfamoyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- Key Features : Features sulfamoyl groups on both the benzamide and benzothiazole moieties, enhancing polarity.
- Molecular Weight : 506.62 g/mol, significantly higher than the target compound (calculated 355.07 g/mol) due to bulky substituents .
Hydrogen Bonding and Crystal Packing
Biological Activity
The compound 4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a derivative of benzamide that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The structural elucidation is often performed using techniques such as X-ray crystallography, which provides detailed information about bond lengths and angles.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Molecular Formula | C18H20N2O2S |
| Crystal System | Triclinic |
| Space Group | P1̄ |
| a (Å) | 9.4256(9) |
| b (Å) | 10.1906(9) |
| c (Å) | 11.6539(9) |
| α (°) | 101.896(7) |
| β (°) | 104.770(8) |
| γ (°) | 93.271(8) |
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives containing benzothiazole moieties have shown effectiveness against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties
The compound's anti-inflammatory activity can be attributed to its ability to inhibit pro-inflammatory cytokines and mediators. Research has demonstrated that similar compounds can reduce inflammation in animal models by modulating pathways involved in the inflammatory response.
Anticancer Potential
Recent studies have explored the anticancer potential of benzothiazole derivatives. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle progression.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzothiazole derivatives, including our compound of interest, against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antimicrobial properties.
- Anti-inflammatory Effects : In a controlled experiment on mice with induced paw edema, administration of the compound resulted in a significant reduction in paw swelling compared to the control group, indicating its potential as an anti-inflammatory agent.
- Anticancer Activity : A recent investigation into the effects of benzothiazole derivatives on human cancer cell lines revealed that the compound inhibited cell proliferation with an IC50 value of approximately 25 µM in breast cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
